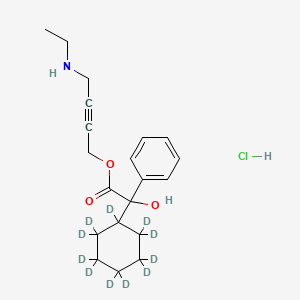

![molecular formula C29H31N3O2 B563658 tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate CAS No. 327160-17-8](/img/structure/B563658.png)

tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

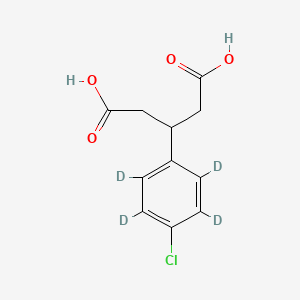

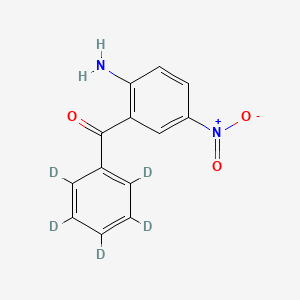

“tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate” is a compound with the molecular formula C29H31N3O2 . It has a molecular weight of 453.6 g/mol . The compound is also known by several synonyms, including Nalpha-Boc-Nt-trityl Histamine and tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate .

Molecular Structure Analysis

The compound has a complex structure that includes a tert-butyl group, an imidazole ring, and a trityl group . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Physical and Chemical Properties Analysis

The compound has a number of computed properties. It has an XLogP3-AA value of 5.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has nine rotatable bonds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Novel Compounds : A series of novel compounds were synthesized using tert-butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate, leading to the development of new derivatives with potential antibacterial activity. These compounds were characterized using various analytical and spectral techniques (Prasad, 2021).

- Crystallographic Studies : Carbamate derivatives, including tert-butyl variants, have been structurally characterized using single crystal X-ray diffraction. This research provides insights into the molecular environments and interactions within these compounds, contributing to our understanding of their structural properties (Das et al., 2016).

Catalysis and Chemical Reactions

- Catalytic Activity : Research involving this compound has explored its role in catalysis. The study of N-Heterocyclic Carbene-Amide Rhodium(I) Complexes, for instance, provides insights into structures, dynamics, and catalytic applications of these compounds (Busetto et al., 2011).

Material Science and Organic Chemistry

- Synthetic Applications : The compound has been used in the synthesis of various organic molecules. Research on synthetic and crystallographic studies of related compounds highlights its role in the development of new materials and its significance in organic chemistry (Kant et al., 2015).

- Reactivity and Formation of New Compounds : Studies have focused on the reactivity of similar compounds, leading to the formation of novel materials. This includes the synthesis of unique carbamate derivatives and investigation of their properties (Evans et al., 2019).

Electronics and Luminescence

- Application in OLEDs : Research on derivatives containing imidazole moieties, similar to this compound, indicates their potential use in organic light-emitting diodes (OLEDs), highlighting their significance in electronic and photophysical applications (Liu et al., 2021).

Mécanisme D'action

Mode of Action

Without specific information on the target of Nalpha-Boc-Nt-tritylhistamine, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to histamine, it may interact with histamine receptors, potentially modulating their activity .

Biochemical Pathways

If it does interact with histamine receptors, it could influence pathways related to inflammation, gastric acid secretion, and neurotransmission .

Pharmacokinetics

Its solubility in dichloromethane, ethyl acetate, and methanol suggests that it may be well-absorbed in the body

Propriétés

IUPAC Name |

tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)30-20-19-26-21-32(22-31-26)29(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22H,19-20H2,1-3H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXALNDHJGZLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652491 |

Source

|

| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327160-17-8 |

Source

|

| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.